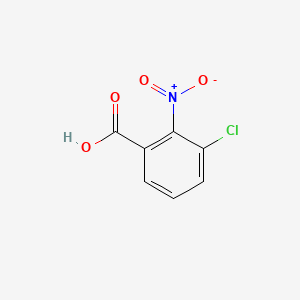

3-Chloro-2-nitrobenzoic acid

Descripción

Overview of Substituted Benzoic Acid Derivatives in Contemporary Chemical Research

Substituted benzoic acid derivatives are a cornerstone of modern chemical research, valued for their versatile reactivity and wide range of applications. In medicinal chemistry, these compounds are explored for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The specific nature and position of substituents on the benzoic acid core can dramatically influence their biological activity, leading to the development of novel therapeutic agents. uef.finih.gov For instance, certain derivatives have been investigated as inhibitors for enzymes like MtDHFR, which is crucial for the survival of the tuberculosis pathogen. uef.fi

In the realm of materials science, benzoic acid derivatives are utilized in the synthesis of polymers and other advanced materials. ontosight.ai Their structural and electronic properties, dictated by the substituents, can be tailored to influence the physical and chemical characteristics of the resulting products. ontosight.ai Furthermore, these compounds are instrumental in fundamental organic synthesis. The carboxyl group can be readily transformed into other functional groups, and the substituents on the aromatic ring direct the course of further chemical modifications, making them invaluable synthons for creating complex molecules. unizin.org

Contextualizing 3-Chloro-2-nitrobenzoic Acid within Aromatic Compound Studies

This compound, with the chemical formula C₇H₄ClNO₄, is a notable member of the halogenated nitrobenzoic acid family. smolecule.com It typically appears as a yellow or white crystalline solid. smolecule.comcymitquimica.com This compound serves as a versatile building block in organic synthesis, largely due to the specific arrangement of its functional groups. smolecule.com

Several synthetic routes for this compound have been established, including the nitration of 3-chlorobenzoic acid and the chlorination of 2-nitrobenzoic acid. smolecule.com The presence of the carboxylic acid, chloro, and nitro groups on the same aromatic ring provides multiple reaction sites, allowing for its conversion into a variety of derivatives such as esters and amides. smolecule.com These derivatives have found applications in the development of pharmaceuticals and agrochemicals. smolecule.comcymitquimica.com Moreover, the compound is used in the synthesis of heterocyclic compounds, which are integral to many biologically active molecules. smolecule.com Its well-defined structure also makes it a subject of interest in crystal engineering studies. smolecule.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4771-47-5 | nih.gov |

| Molecular Formula | C₇H₄ClNO₄ | nih.gov |

| Molecular Weight | 201.56 g/mol | smolecule.com |

| Melting Point | 237-239 °C | sigmaaldrich.com |

| Appearance | White to light-yellow crystalline solid | smolecule.comscielo.br |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. | smolecule.comscielo.br |

| Electrolytic Dissociation Constant (Kₐ) | 4.4 x 10⁻³ (at 25°C) | scielo.brresearchgate.net |

Significance of the Chloro and Nitro Substituents in Aromatic Systems

The chloro and nitro groups are powerful electron-withdrawing substituents that significantly influence the electronic properties and reactivity of the aromatic ring. Both groups deactivate the benzene (B151609) ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. msu.edulibretexts.orgmsu.edu This deactivation stems from their inductive electron withdrawal. libretexts.org

The nitro group, in particular, is one of the strongest deactivating groups due to both inductive and resonance effects, which pull electron density from the ring. libretexts.org The chloro substituent also deactivates the ring through its strong inductive effect, which outweighs its electron-donating resonance effect. libretexts.orgquora.com

In this compound, the positions of these substituents are critical. The ortho-nitro group has a profound steric and electronic influence on the adjacent carboxylic acid group, increasing its acidity compared to benzoic acid. cymitquimica.comlibretexts.org The electron-withdrawing nature of both the chloro and nitro groups enhances the reactivity of the aromatic ring towards nucleophilic substitution reactions. smolecule.com The steric hindrance created by the adjacent substituents can also influence reaction pathways and the stability of different molecular conformations. journalcsij.comsemanticscholar.org Studies on related systems have shown that steric effects from ortho substituents can be a dominant factor in determining reaction rates and mechanisms. semanticscholar.orgresearchgate.net

Research Trajectories and Unexplored Aspects of this compound

Current research involving this compound continues to explore its utility as a synthetic intermediate. It is used in the preparation of compounds like 2-amino-3-chlorobenzonitrile (B1280245) and 3-chloro-2-nitrobenzaldehyde. sigmaaldrich.com Its ability to form complexes with metal ions, such as Co(II), Ni(II), and Cu(II), has also been investigated, revealing interesting magnetic and thermal properties. scielo.brscielo.br These studies indicate that the compound and its derivatives have potential applications that are yet to be fully realized.

Unexplored aspects of this compound's chemistry present opportunities for future investigation. A deeper understanding of its reaction mechanisms, particularly in nucleophilic aromatic substitution, could lead to the development of novel synthetic methodologies. Computational studies could provide further insight into the electronic and steric interactions governed by its substituents, helping to predict its reactivity and guide the design of new experiments. mdpi.com The full scope of its potential in creating novel heterocyclic systems and its applicability in materials science, particularly in the synthesis of polymers with tailored properties, remains an active and promising area of research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHSXYHBMFKRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197259 | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-47-5 | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 2 Nitrobenzoic Acid

Synthetic Routes to 3-Chloro-2-nitrobenzoic Acid

Two principal retrosynthetic pathways are considered for the preparation of this compound: the nitration of a chlorobenzoic acid precursor and the chlorination of a nitrobenzoic acid precursor.

A common and direct route to this compound involves the electrophilic nitration of 3-Chlorobenzoic acid. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) uomustansiriyah.edu.iq. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. masterorganicchemistry.com

The nitration of an aromatic compound like 3-Chlorobenzoic acid follows the general mechanism of electrophilic aromatic substitution (SₑAr). The process can be described in three key steps:

Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear nitronium ion (NO₂⁺). byjus.com

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π-system of the benzene (B151609) ring attacks the electrophilic nitronium ion. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. nih.gov The formation of this intermediate is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comnih.gov

Deprotonation and Restoration of Aromaticity : A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the sp³-hybridized carbon atom of the sigma complex. byjus.com This restores the stable aromatic π-system and yields the final nitrated product. masterorganicchemistry.com

The regiochemical outcome of the nitration of 3-Chlorobenzoic acid is dictated by the directing effects of the two substituents already on the ring: the chloro group (-Cl) and the carboxyl group (-COOH).

Chloro Group (-Cl) : Halogens are deactivating substituents due to their inductive electron-withdrawing effect (-I effect). However, they possess lone pairs of electrons that can be donated into the ring through resonance (+M effect), which stabilizes the cationic sigma complex at the ortho and para positions. Consequently, the chloro group is an ortho, para-director. libretexts.org

Carboxyl Group (-COOH) : The carboxyl group is a deactivating substituent that strongly withdraws electron density from the ring through both inductive and resonance effects (-I and -M effects). This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. The carboxyl group is therefore a meta-director. youtube.com

In the case of 3-Chlorobenzoic acid, the directing effects of the two groups are cooperative. The carboxyl group at C1 directs incoming electrophiles to the meta positions (C2 and C5), while the chloro group at C3 directs to the ortho (C2, C4) and para (C6) positions. The directing influence converges at the C2 position, making this compound the primary product of the reaction.

| Position on Ring | Influence of -COOH Group (at C1) | Influence of -Cl Group (at C3) | Combined Effect |

|---|---|---|---|

| C2 | Meta (Activating) | Ortho (Activating) | Strongly Favored |

| C4 | - | Ortho (Activating) | Minor Product |

| C5 | Meta (Activating) | - | Minor Product |

| C6 | - | Para (Activating) | Minor Product |

To optimize the yield of this compound, several reaction parameters can be controlled:

Temperature : Nitration reactions are exothermic. Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent the formation of dinitrated byproducts and to minimize side reactions. guidechem.com

Reagent Ratio : The molar ratio of nitric acid and sulfuric acid to the substrate can be adjusted to ensure complete mononitration while minimizing over-reaction. Patents describe various ratios, often with an excess of the nitrating mixture, to drive the reaction to completion. google.com

Reaction Time : The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion of the starting material.

An alternative synthetic route is the direct chlorination of a nitrobenzoic acid, specifically 2-Nitrobenzoic acid. This pathway also relies on the principles of electrophilic aromatic substitution.

The electrophilic chlorination of aromatic rings that are deactivated by electron-withdrawing groups typically requires a halogenating agent and a Lewis acid catalyst. uomustansiriyah.edu.iq

Reagents : The most common chlorinating agent is molecular chlorine (Cl₂).

Catalyst : A Lewis acid such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is used to polarize the Cl-Cl bond, creating a more potent electrophile (Cl⁺) that can attack the deactivated aromatic ring.

Conditions : The reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled to achieve the desired substitution without promoting unwanted side reactions.

The regioselectivity of the chlorination of 2-Nitrobenzoic acid is governed by the directing effects of the nitro (-NO₂) and carboxyl (-COOH) groups.

Nitro Group (-NO₂) : The nitro group is a powerful deactivating group and a strong meta-director. youtube.com It withdraws electron density from the aromatic ring, making electrophilic substitution more difficult and directing the incoming electrophile to the positions meta to itself. savemyexams.com

Carboxyl Group (-COOH) : As previously mentioned, the carboxyl group is also a deactivating, meta-directing group. libretexts.org

In 2-Nitrobenzoic acid, the carboxyl group is at C1 and the nitro group is at C2. Their directing effects are not cooperative and can lead to a mixture of products.

| Position on Ring | Influence of -COOH Group (at C1) | Influence of -NO₂ Group (at C2) | Combined Effect |

|---|---|---|---|

| C3 | Meta (Activating) | - | Possible Product |

| C4 | - | Meta (Activating) | Possible Product |

| C5 | Meta (Activating) | - | Possible Product |

| C6 | - | Meta (Activating) | Possible Product |

The carboxyl and nitro groups both deactivate the ring, making the chlorination reaction inherently slower than that of benzene. The meta-directing influences point to positions C3, C4, C5, and C6. This lack of regioselectivity makes the chlorination of 2-Nitrobenzoic acid a less favorable route for the specific synthesis of this compound compared to the nitration of 3-Chlorobenzoic acid, as it would likely result in a complex mixture of isomers requiring difficult separation.

Advanced Functionalization Techniques for Benzoic Acid Derivatives

The functionalization of the benzoic acid scaffold is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with diverse applications. Advanced techniques have moved beyond classical electrophilic aromatic substitution, offering greater control over regioselectivity and access to novel substitution patterns.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of benzoic acid derivatives by enabling the direct functionalization of C-H bonds. The carboxylate group can act as a directing group, facilitating reactions at the ortho position with high selectivity.

Rhodium (Rh) and Iridium (Ir) Catalysis: Rhodium and iridium catalysts, particularly those containing the pentamethylcyclopentadienyl (Cp) ligand, are effective for the oxidative coupling of benzoic acids with various partners. For instance, the reaction of benzoic acids with internal alkynes, catalyzed by [CpRhCl₂]₂, can produce isocoumarin derivatives. acs.org Similarly, iridium catalysts like [Cp*IrCl₂]₂ can catalyze the coupling of benzoic acids with alkynes to form naphthalene derivatives through a process involving decarboxylation. acs.org These methods allow for the construction of complex fused ring systems from relatively simple benzoic acid precursors. The carboxylate group directs the catalyst to the ortho C-H bond, initiating the coupling process.

Palladium (Pd) Catalysis: Palladium catalysis is widely used for C-H functionalization reactions. The carboxylate group can direct ortho-alkylation and ortho-arylation of benzoic acids. researchgate.net For example, palladium(II) acetate can catalyze the ortho-alkylation of benzoic acids with alkyl halides. researchgate.net These reactions often proceed via a cyclometalated intermediate, where the palladium coordinates to the carboxylate and activates a nearby C-H bond. This strategy provides a direct route to 2-substituted benzoic acid derivatives that can be challenging to synthesize using traditional methods.

Copper (Cu) Catalysis: Copper-catalyzed reactions offer a cost-effective alternative for the functionalization of benzoic acids. A notable application is the regioselective amination of 2-chlorobenzoic acids, a reaction reminiscent of the Ullmann condensation. nih.gov This methodology allows for the formation of N-aryl anthranilic acid derivatives, which are important pharmaceutical intermediates, without the need for protecting the carboxylic acid group. nih.gov The reaction demonstrates high chemo- and regioselectivity, with amination occurring specifically at the position ortho to the carboxyl group. nih.gov

| Catalyst Type | Reaction Type | Typical Substrates | Products | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | Oxidative Coupling | Benzoic acids, Alkynes | Isocoumarins | acs.org |

| Iridium (Ir) | Oxidative Coupling with Decarboxylation | Benzoic acids, Alkynes | Naphthalenes | acs.orgnih.gov |

| Palladium (Pd) | ortho-Alkylation/Arylation | Benzoic acids, Alkyl/Aryl Halides | 2-Substituted Benzoic Acids | researchgate.netacs.orgacs.org |

| Copper (Cu) | ortho-Amination (Ullmann-type) | 2-Chlorobenzoic acids, Anilines | N-Aryl Anthranilic Acids | nih.gov |

Stereoselective and Enantioselective Approaches

For certain substituted benzoic acid derivatives, particularly those with bulky groups at the ortho positions, rotation around the aryl-carbonyl single bond or an aryl-aryl single bond in biaryl derivatives can be restricted. This phenomenon gives rise to atropisomerism, where the rotational isomers are stable and can be isolated as distinct enantiomers. The synthesis of single enantiomers of these axially chiral compounds is a significant challenge in organic chemistry.

Catalytic enantioselective methods are at the forefront of synthesizing atropisomeric biaryls and other axially chiral molecules. nih.gov One strategy involves a dynamic kinetic resolution where a rapidly equilibrating mixture of atropisomeric precursors is selectively transformed into one enantiomer of the product. nih.govnih.gov For example, the enantioselective synthesis of atropisomeric biaryls can be achieved through a cation-directed O-alkylation of racemic 1-aryl-2-tetralones, which, after oxidation, yield enantioenriched BINOL derivatives. nih.gov Cinchona alkaloids have also been employed as catalysts for the atroposelective addition of nucleophiles, such as thiophenols, to aryl-naphthoquinones, leading to the formation of stable biaryl atropisomers. nih.govresearchgate.net

While these methods have not been specifically reported for this compound, they are highly relevant for its potential derivatives. For instance, if the carboxylic acid moiety of this compound were used to form a biaryl linkage or a sterically hindered amide, the resulting molecule could exhibit atropisomerism. The principles of these enantioselective syntheses could then be applied to control the axial chirality of such derivatives.

Chemical Reactivity and Transformation of this compound

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the chloro group, and the nitro group. The electron-withdrawing nature of the nitro and chloro groups influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the synthesis of a wide range of derivatives.

Esterification Reactions and Derivative Synthesis

Esterification of this compound can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. truman.edustudy.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. truman.edutcu.edu

For example, the synthesis of methyl 3-chloro-2-nitrobenzoate (B13357121) would involve heating a solution of this compound in methanol with a catalytic amount of concentrated sulfuric acid. A patent describing the synthesis of the related methyl 2,6-dichloro-3-nitrobenzoate specifies reacting the acid with methanol and concentrated sulfuric acid under reflux for several hours. patsnap.com

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ | Methanol | Reflux, 1 hour | truman.edu |

| 2,6-Dichloro-3-nitrobenzoic acid | Methanol | H₂SO₄ | Methanol | Reflux, 5 hours | patsnap.com |

| Nitrobenzoic Acids (general) | C1-C3 Alkanols | Polyfluoroalkanesulfonic acid | Inert solvent (e.g., Toluene) | 60-120 °C | google.com |

Amidation Reactions and Derivative Synthesis

The synthesis of amides from this compound typically involves an initial activation of the carboxylic acid, followed by reaction with an amine. A common method is to convert the carboxylic acid to its more reactive acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-chloro-2-nitrobenzoyl chloride can then be treated with ammonia to form the primary amide, 3-chloro-2-nitrobenzamide, or with a primary or secondary amine to produce N-substituted amides. chemicalbook.commdpi.com

Alternatively, direct amidation can be achieved using coupling reagents. For instance, a patent describes the synthesis of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from 3-nitro-4-chlorobenzoic acid using N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (HOBt) as an activator. google.com A similar approach could be applied to this compound. The synthesis of primary amides from acid chlorides can also be accomplished using ammonium (B1175870) chloride as a convenient source of ammonia in a solvent like N-methyl-2-pyrrolidone (NMP). ccspublishing.org.cn

| Starting Material | Amine Source | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted Benzoyl Chloride | Primary/Secondary Amine | Base (e.g., Triethylamine), Dichloromethane | N-Substituted Benzamide | mdpi.com |

| Substituted Benzoyl Chloride | Ammonium Chloride (NH₄Cl) | N-Methyl-2-pyrrolidone (NMP), 120 °C | Primary Benzamide | ccspublishing.org.cn |

| 3-Nitro-4-chlorobenzoic acid | 3-Chloro-2-methylaniline | N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane | N-(3-chloro-2-methylphenyl)-3-nitro-4-chlorobenzamide | google.com |

| 3-Methyl-2-nitrobenzoic acid methyl ester | Methylamine in Methanol | 65 °C, 8 hours | 3-Methyl-2-nitro-N-methylbenzamide | google.com |

Decarboxylation Pathways and Conditions

The decarboxylation of aromatic carboxylic acids, such as this compound, involves the removal of the carboxyl group (-COOH) and the release of carbon dioxide (CO₂). This reaction typically requires significant energy input due to the stability of the aromatic ring. The rate and mechanism of decarboxylation are heavily influenced by the nature and position of other substituents on the ring.

For benzoic acids, the presence of strong electron-withdrawing groups, like the nitro group (-NO₂), can facilitate decarboxylation, particularly when positioned ortho to the carboxyl group. The reaction generally proceeds under thermal conditions, often in a high-boiling solvent or with the aid of a catalyst.

Pathways and Mechanisms: The decarboxylation of ortho-substituted benzoic acids can follow different mechanistic pathways. For many nitrobenzoic acids, the reaction can proceed through a unimolecular electrophilic substitution (SE1) mechanism, especially in basic solvents. However, for ortho isomers, a bimolecular (SE2) mechanism involving the attack of a proton or a protonated solvent on the carbon atom of the carboxyl group is also possible. The presence of the ortho-nitro group can influence the stability of the transition state, affecting the reaction pathway.

Conditions for Decarboxylation: High temperatures are a primary requirement for the decarboxylation of most benzoic acids. The reaction is often carried out in solvents like quinoline (B57606) or glycerol at temperatures ranging from 200-250°C. The use of catalysts, particularly copper or its salts, is a common strategy to lower the required temperature and improve the reaction rate. For instance, benzoic acid can be decarboxylated in a quinoline solution with a copper powder catalyst upon heating.

| Catalyst/Solvent System | Temperature Range (°C) | General Observations |

| Quinoline/Copper powder | ~200-240 | Effective for many aromatic acids; copper facilitates the cleavage of the C-C bond. |

| Glycerol | ~210-250 | High-boiling solvent suitable for thermal decarboxylation studies. |

| Amine-free (e.g., with Cu NPs) | Variable | Newer methods are being developed to avoid harsh amine solvents, using catalysts like in-situ generated copper nanoparticles. biosynth.com |

Reactions Involving the Nitro Group

The reduction of the nitro group (-NO₂) to a primary amine (-NH₂) is one of the most significant transformations for nitroaromatic compounds, providing a synthetic route to anilines. This conversion is crucial for producing intermediates for pharmaceuticals and dyes. For this compound, this reaction yields 2-Amino-3-chlorobenzoic acid. The challenge lies in the selective reduction of the nitro group without affecting the chloro and carboxylic acid functionalities.

A variety of reducing agents and conditions can be employed for this purpose.

Catalytic Hydrogenation: This is a widely used method where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Platinum oxide (PtO₂) or Palladium on carbon (Pd/C) are common catalysts. guidechem.comcommonorganicchemistry.com Hydrogenation with Raney Nickel is also effective and can be advantageous when trying to avoid the dehalogenation of aromatic chlorides. commonorganicchemistry.com

Metal/Acid Reduction: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium (e.g., HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is known for its mildness and can selectively reduce nitro groups in the presence of other reducible functionalities like nitriles or esters. stackexchange.com

Transfer Hydrogenation: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also be used, often in an aqueous or mixed solvent system, to effect the reduction. guidechem.com

The table below summarizes various reported methods for the reduction of this compound.

| Reagent / Catalyst | Solvent | Conditions | Product | Yield |

| Platinum oxide / H₂ | Tetrahydrofuran / Ethyl acetate | Room Temperature, 12 hours | 2-Amino-3-chlorobenzoic acid | 28% guidechem.com |

| Sodium dithionite / aq. NH₃ | Water | Room Temperature, 1 hour | 2-Amino-3-chlorobenzoic acid | 70% guidechem.com |

| Nickel(II) chloride hexahydrate / NaBH₄ | Methanol | Room Temperature | 2-Amino-3-chlorobenzoic acid | Not specified guidechem.com |

The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly influencing the reactivity of the benzene ring to which it is attached. It exerts its effect through two primary mechanisms:

Inductive Effect (-I): The nitrogen atom in the nitro group is highly electronegative and bonded to even more electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bond. minia.edu.eglibretexts.org

Resonance Effect (-R or -M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This resonance effect withdraws electron density primarily from the ortho and para positions relative to the nitro group. quora.comvedantu.com

The combined influence of these effects has profound consequences for the reactivity of this compound:

Deactivation towards Electrophilic Aromatic Substitution (EAS): By withdrawing electron density, the nitro group makes the entire aromatic ring less nucleophilic and therefore less reactive towards attack by electrophiles. minia.edu.egquora.com The rate of further electrophilic substitution is significantly decreased. quora.com

Meta-Directing in EAS: The resonance structures show that the ortho and para positions bear a partial positive charge, making them particularly deactivated. vedantu.com Consequently, if an electrophilic substitution reaction were forced to occur, the incoming electrophile would preferentially attack the meta position, which is the point of relatively higher electron density. allen.in

Activation towards Nucleophilic Aromatic Substitution (NAS): The strong electron-withdrawing nature of the nitro group is crucial for activating the ring towards nucleophilic attack, especially when it is positioned ortho or para to a good leaving group, such as the chlorine atom in this molecule. msu.edulibretexts.org This effect is detailed in the following section.

Reactions Involving the Chlorine Atom

The chlorine atom in this compound is susceptible to replacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is a direct consequence of the powerful electron-withdrawing nitro group located ortho to the chlorine atom.

The SNAr mechanism proceeds in two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

The presence of the ortho-nitro group is critical because it stabilizes the negatively charged Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms. libretexts.orglibretexts.org This stabilization lowers the activation energy for the reaction, allowing it to proceed under relatively mild conditions. Without such an activating group, nucleophilic substitution on aryl halides is generally very difficult.

Common nucleophiles that can displace the chlorine atom include:

Alkoxides (e.g., CH₃O⁻)

Ammonia (NH₃) and amines (RNH₂, R₂NH)

Hydroxide ion (OH⁻)

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-2-nitrobenzoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-2-nitrobenzoic acid |

| Amine | Ammonia (NH₃) | 3-Amino-2-nitrobenzoic acid |

Halogen exchange is a specific type of nucleophilic aromatic substitution where the chlorine atom is replaced by another halogen. The most common and synthetically useful of these is the replacement of chlorine with fluorine, often referred to as a Halex reaction. This transformation is typically achieved by heating the chloro-compound with an anhydrous source of fluoride ions, such as potassium fluoride (KF), often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The reactivity in halogen exchange reactions on nitro-activated aryl halides often follows the trend where aryl fluorides are the most reactive electrophiles, a reversal of the trend seen in SN1/SN2 reactions. youtube.com However, the conversion of an aryl chloride to an aryl fluoride is a thermodynamically favorable process that can be driven to completion under the right conditions.

In the context of this compound, a halogen exchange reaction would yield 3-Fluoro-2-nitrobenzoic acid. Such transformations are important for synthesizing fluorinated aromatic compounds, which are valuable in pharmaceutical and agrochemical research. chemicalbook.com Copper(I) salts can also be used to catalyze halogen exchange reactions on bromo- and chloro-nitroaromatics. actachemscand.org

Cyclization and Heterocyclic Compound Formation

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, particularly fused ring systems that are scaffolds for pharmaceuticals and functional materials. The synthetic strategy typically involves an initial reduction of the nitro group to an amine, yielding 2-amino-3-chlorobenzoic acid. This intermediate, an anthranilic acid derivative, is then subjected to cyclization reactions with appropriate reagents to construct the desired heterocyclic core.

The critical first step in these synthetic pathways is the reduction of the nitro group of this compound. This transformation is efficiently achieved using several methods, including catalytic hydrogenation over platinum catalysts, or chemical reduction with reagents like sodium dithionite in aqueous ammonia or sodium borohydride in the presence of nickel(II) chloride. The resulting 2-amino-3-chlorobenzoic acid serves as a versatile building block for subsequent cyclization reactions.

Synthesis of Quinoline Derivatives

The quinoline ring is a prominent scaffold in medicinal chemistry. One of the classic methods for its synthesis is the Doebner reaction (also known as the Doebner-von Miller reaction), which involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.gov In this context, 2-amino-3-chlorobenzoic acid can serve as the aniline component to generate substituted quinoline-4-carboxylic acids.

The reaction proceeds by treating 2-amino-3-chlorobenzoic acid with a suitable aldehyde and pyruvic acid, typically in a solvent like ethanol (B145695) under reflux conditions. researchgate.net The reaction is acid-catalyzed and leads to the formation of a substituted 8-chloroquinoline-4-carboxylic acid. The mechanism involves the initial formation of an α,β-unsaturated carbonyl compound from the aldehyde and pyruvic acid, followed by a conjugate addition of the amino group of 2-amino-3-chlorobenzoic acid, and subsequent electrophilic cyclization and dehydration to form the quinoline ring. wikipedia.org

Table 1: Synthesis of 8-Chloroquinoline-4-carboxylic Acid Derivative via Doebner Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

|---|---|---|---|---|

| 2-Amino-3-chlorobenzoic acid | Benzaldehyde | Pyruvic acid | 8-Chloro-2-phenylquinoline-4-carboxylic acid | Doebner Reaction |

This synthetic route provides a direct method to access quinolines with a carboxylic acid handle at the 4-position and retaining the chlorine atom from the starting material at the 8-position, which can be used for further functionalization.

Formation of Other Fused Ring Systems

The versatile intermediate, 2-amino-3-chlorobenzoic acid, is also instrumental in the synthesis of other important fused heterocyclic systems, such as acridones and phenothiazines.

Acridone Synthesis:

Acridones are tricyclic compounds with a planar structure, known for their diverse pharmacological activities. The synthesis of the acridone core from 2-amino-3-chlorobenzoic acid is typically achieved through a two-step process involving an initial Ullmann condensation followed by cyclization. wikipedia.org

In the first step, 2-amino-3-chlorobenzoic acid undergoes a copper-catalyzed Ullmann condensation with an aryl halide (e.g., bromobenzene). This reaction forms an N-arylanthranilic acid derivative. In the second step, this intermediate is cyclized under acidic conditions (e.g., using sulfuric acid or polyphosphoric acid) with heat. The intramolecular electrophilic acylation leads to the closure of the central ring, yielding a substituted acridone.

Table 2: General Pathway for Acridone Synthesis

| Step | Reactants | Key Reagent/Catalyst | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Amino-3-chlorobenzoic acid, Aryl Halide | Copper (Cu) catalyst, Base (e.g., K₂CO₃) | N-Aryl-2-amino-3-chlorobenzoic acid | Ullmann Condensation wikipedia.org |

Phenothiazine Synthesis:

Phenothiazines are another class of tricyclic heterocyclic compounds containing nitrogen and sulfur atoms, forming the core structure of many antipsychotic drugs. The synthesis of a phenothiazine derivative from 2-amino-3-chlorobenzoic acid involves creating a diphenylamine sulfide linkage followed by cyclization. A plausible route involves the reaction of 2-amino-3-chlorobenzoic acid with a substituted 2-aminobenzenethiol. The condensation and subsequent intramolecular cyclization, often promoted by heat or a catalyst, would lead to the formation of a chlorophenothiazine carboxylic acid derivative. google.combeilstein-journals.org

A related industrial method for 2-chlorophenothiazine involves the cyclization of m-chloro diphenylamine with sulfur in the presence of an iodine catalyst. google.com To adapt this for our starting material, 2-amino-3-chlorobenzoic acid would first need to be converted to an appropriate diphenylamine intermediate before the sulfur-mediated cyclization.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-3-chlorobenzoic acid |

| Quinoline |

| 8-Chloroquinoline-4-carboxylic acid |

| 8-Chloro-2-phenylquinoline-4-carboxylic acid |

| 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |

| Acridone |

| N-Aryl-2-amino-3-chlorobenzoic acid |

| Phenothiazine |

| 2-Chlorophenothiazine |

| m-Chloro diphenylamine |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the skeletal vibrations of a molecule.

Infrared (IR) Spectroscopy Analysis

The presence of the carboxylic acid (COOH), nitro (NO₂), and chloro (C-Cl) groups gives rise to distinct vibrational modes. A strong absorption band is observed at 1710 cm⁻¹, which is indicative of the C=O stretching vibration within the carboxylic acid group. The nitro group is identified by two prominent bands: the asymmetric stretching vibration at 1530 cm⁻¹ and the symmetric stretching vibration at 1350 cm⁻¹. The stretching vibration of the carbon-chlorine bond is assigned to the absorption band appearing at 730 cm⁻¹ upenn.edu.

Interactive Table of Characteristic Functional Group Vibrations in IR Spectroscopy

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid (COOH) | C=O Stretching | 1710 |

| Nitro (NO₂) | Asymmetric Stretching | 1530 |

| Nitro (NO₂) | Symmetric Stretching | 1350 |

| Carbon-Chlorine (C-Cl) | Stretching | 730 |

The substituted benzene ring in this compound also exhibits characteristic vibrations. The C-C stretching vibrations within the aromatic ring are observed at multiple frequencies, including 1610, 1425, 1150, and 1110 cm⁻¹. The C-H stretching vibrations of the aromatic protons are found at 3100 cm⁻¹, with additional bands at 900 and 810 cm⁻¹. Furthermore, skeletal vibrations of the molecule are recorded at 610 and 560 cm⁻¹ upenn.edu.

Interactive Table of Aromatic Ring Vibrations in IR Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-C Stretching | 1610, 1425, 1150, 1110 |

| Aromatic C-H Stretching | 3100, 900, 810 |

| Skeletal Vibrations | 610, 560 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, aiding in a more complete analysis of the vibrational modes of this compound.

While specific Raman spectral data for this compound is available, a detailed, publicly accessible analysis of its vibrational modes is not extensively documented in readily available literature. However, Raman spectra for this compound have been recorded using instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer chemicalbook.com. The analysis of such spectra would typically reveal and confirm the vibrations of the key functional groups and the aromatic ring, often with different intensity patterns compared to the IR spectrum, which is governed by different selection rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are available for this compound, providing crucial information about the electronic environment of the individual protons and carbon atoms. While spectral data is available, detailed assignments of chemical shifts and coupling constants are not consistently reported across public databases. Spectroscopic databases confirm the existence of ¹H NMR and ¹³C NMR spectra for this compound chemicalbook.comnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The nominal molecular weight of this compound is 201.56 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will exhibit two peaks: one for the molecule containing ³⁵Cl (m/z 201) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (m/z 203). miamioh.edulibretexts.org

The fragmentation of this compound is expected to follow pathways characteristic of aromatic carboxylic acids, nitro compounds, and chloroarenes:

Loss of a hydroxyl radical (-OH): A common fragmentation for benzoic acids is the loss of ·OH (17 amu) from the molecular ion, leading to the formation of a stable acylium ion [M-OH]⁺ at m/z 184/186. study.comdocbrown.info

Loss of a nitro group (-NO₂): The C-N bond can cleave to lose a ·NO₂ radical (46 amu), resulting in a fragment ion [M-NO₂]⁺ at m/z 155/157.

Loss of a carboxyl group (-COOH): Cleavage of the C-C bond between the ring and the carboxyl group can lead to the loss of a ·COOH radical (45 amu), yielding a chloronitrobenzene fragment [M-COOH]⁺ at m/z 156/158. study.comdocbrown.info

Loss of Carbon Monoxide (CO): The acylium ion (m/z 184/186) can further fragment by losing CO (28 amu) to produce a chloronitrophenyl cation at m/z 156/158.

Loss of Chlorine (-Cl): Cleavage of the C-Cl bond can result in the loss of a ·Cl radical (35/37 amu), leading to the [M-Cl]⁺ ion at m/z 166. docbrown.info

NIST library data for this compound shows prominent peaks that align with these predicted fragmentation pathways. nih.gov

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (³⁵Cl isotope) | Proposed Fragment |

| 201 | [M]⁺ |

| 184 | [M - OH]⁺ |

| 156 | [M - COOH]⁺ or [M - OH - CO]⁺ |

| 155 | [M - NO₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. The calculated exact mass of C₇H₄³⁵ClNO₄ is 200.9828853 Da. nih.gov An experimental HRMS measurement confirming this value would provide unambiguous proof of the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of this compound, often after derivatization (e.g., esterification) to increase its volatility and improve chromatographic peak shape. In a GC-MS analysis, the compound would be identified by its specific retention time on the GC column and its characteristic mass spectrum, as described previously. acs.org Data for this compound exists within the NIST Mass Spectrometry Data Center, confirming its amenability to GC-MS analysis. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid crystal. The crystal structure of this compound has been reported (Cambridge Structural Database refcode: XICHAV). nih.gov

Structural studies, including those on co-crystals, reveal important conformational features. In the solid state, the benzene ring is planar, but the substituents are twisted out of this plane due to steric hindrance between the adjacent bulky carboxylic acid and nitro groups. The dihedral angle between the benzene ring and the nitro group is significant, often approaching near perpendicularity (around 80-90°). nih.gov The carboxylic acid group is typically more coplanar with the benzene ring, with a smaller dihedral angle. nih.gov

In the crystal lattice, molecules of this compound form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two separate molecules. This is a characteristic structural motif for many carboxylic acids in the solid state.

Table 4: Selected Structural Data for this compound

| Structural Parameter | Observation |

| Crystal System | Data available in CSD (XICHAV) |

| Space Group | Data available in CSD (XICHAV) |

| Dihedral Angle (Benzene Ring - NO₂) | ~80-90° |

| Dihedral Angle (Benzene Ring - COOH) | ~1-15° |

| Key Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers |

Source: Dihedral angle ranges are based on reported values for the acid in various co-crystal structures. nih.gov

Single-Crystal X-ray Diffraction (SCXRD)

The molecular and supramolecular structure of this compound in the solid state has been unequivocally determined through single-crystal X-ray diffraction analysis. This powerful analytical method provides precise three-dimensional coordinates of the atoms within the crystal lattice, offering a detailed picture of the molecule's geometry and its interactions with neighboring molecules. The crystallographic data for this compound is available in the Cambridge Structural Database (CSD) under the reference code XICHAV, based on the work of Rawat, Kumar, Dhyani, Singh, and Singh (2018).

Determination of Crystal System and Space Group

The single-crystal X-ray diffraction study of this compound revealed its crystallographic parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was determined to be P2₁/c, a common space group for organic molecules. This space group indicates a centrosymmetric arrangement of the molecules within the unit cell.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Bond Lengths, Bond Angles, and Torsional Angles

The SCXRD analysis provides a wealth of information regarding the intramolecular geometry of this compound. The precise measurements of bond lengths and angles within the molecule are consistent with the expected values for a substituted benzoic acid, taking into account the electronic effects of the chloro and nitro substituents. The exocyclic C-C bond connecting the carboxylic acid group to the benzene ring, and the C-O single and double bonds of the carboxyl group, exhibit characteristic lengths. Similarly, the bond angles within the benzene ring and involving the substituents reflect the steric and electronic influences of the chloro and nitro groups.

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| C-Cl | - | C-C-Cl | - |

| C-N | - | C-C-N | - |

| N-O | - | O-N-O | - |

| C-C(aromatic) | - | C-C-C(aromatic) | - |

| C-C(carboxyl) | - | C(aromatic)-C-O | - |

| C=O | - | O-C=O | - |

| C-O(H) | - | - | - |

Note: Specific values for bond lengths and angles are dependent on the full crystallographic data which is not publicly available in a readily accessible format.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is dictated by the interplay of intramolecular steric hindrance and the optimization of intermolecular interactions. The dihedral angle between the carboxylic acid group and the benzene ring is a critical conformational parameter. In many benzoic acid derivatives, this group is twisted out of the plane of the aromatic ring to varying degrees. Similarly, the nitro group is also typically twisted with respect to the benzene ring to minimize steric repulsion with adjacent substituents. The specific torsional angles observed in the crystal structure of this compound define its lowest energy conformation in the crystalline environment.

Intermolecular Interactions and Supramolecular Assembly

In the crystal lattice, molecules of this compound are not isolated but are organized into a well-defined three-dimensional architecture through a network of intermolecular interactions. These non-covalent interactions are fundamental to the stability of the crystal structure and influence the physical properties of the compound.

The most prominent intermolecular interaction in the crystal structure of this compound is the classic carboxylic acid dimer formation via strong O-H...O hydrogen bonds. In this motif, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa, forming a centrosymmetric eight-membered ring. In addition to this primary hydrogen bonding, weaker C-H...O interactions, where a hydrogen atom attached to the aromatic ring interacts with an oxygen atom of a nitro or carboxyl group of an adjacent molecule, may also play a role in stabilizing the crystal packing.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic and Crystallographic Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature and phase purity of a bulk material. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" based on its crystal lattice structure. However, a review of available scientific literature indicates a notable absence of published Powder X-ray Diffraction data specifically for pure, bulk 3-Chloro-2-nitrobenzoic acid.

While direct PXRD patterns for the compound itself are not readily found, valuable structural insights have been gained from single-crystal X-ray diffraction studies on co-crystals formed between this compound and various quinoline (B57606) derivatives. These studies, while not providing a PXRD pattern for the bulk starting material, offer detailed information on the molecular conformation and intermolecular interactions of this compound in a crystalline state.

For instance, research on the co-crystals of this compound with 5-nitroquinoline (B147367) and 6-nitroquinoline (B147349), as well as a salt with 8-hydroxyquinoline (B1678124), has been conducted. nih.gov In these structures, the this compound molecule is linked to the base molecules through strong O—H⋯N or N—H⋯O hydrogen bonds. nih.gov The analysis of these co-crystal structures reveals significant details about the dihedral angles between the functional groups of the this compound molecule. The dihedral angle between the benzene (B151609) ring and the nitro group is reported to be in the range of 79.1 (3)° to 89.9 (3)°, while the angle between the benzene ring and the carboxy group is much smaller, ranging from 1.4 (3)° to 14.2 (3)°. nih.gov This indicates that the nitro group is significantly twisted out of the plane of the benzene ring, whereas the carboxylic acid group is nearly coplanar with it.

These single-crystal X-ray diffraction studies, by elucidating the three-dimensional arrangement of atoms in the co-crystals, provide the foundational data from which a theoretical powder diffraction pattern could be calculated. However, an experimental PXRD pattern for the pure, bulk this compound has not been reported in the surveyed literature. Such experimental data would be invaluable for routine identification, quality control, and polymorph screening of the bulk solid.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Chloro-2-nitrobenzoic acid. These methods, grounded in the principles of quantum mechanics, allow for the precise modeling of the molecule's electronic and structural characteristics.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry.

Theoretical calculations reveal that the substituents on the benzene (B151609) ring, namely the carboxylic acid, nitro group, and chlorine atom, significantly influence the molecule's geometry. The steric hindrance and electronic repulsion between the adjacent carboxylic acid and nitro groups are expected to cause them to rotate out of the plane of the benzene ring. Experimental data from crystal structures of this compound cocrystallized with other molecules show that the dihedral angle between the benzene ring and the nitro group is substantial, often approaching near perpendicularity (around 88.54°), while the carboxylic group is more modestly twisted. nih.gov A comparative analysis of calculated and experimental geometric parameters for related substituted benzoic acids demonstrates the high accuracy of DFT methods in predicting molecular structures. researchgate.netmdpi.com

Table 1: Selected Optimized Geometrical Parameters of Substituted Benzoic Acids from DFT Calculations

| Parameter | Benzoic Acid | 2-Chlorobenzoic Acid | 2-Nitrobenzoic Acid |

|---|---|---|---|

| C-Cl Bond Length (Å) | - | 1.73 | - |

| C-N Bond Length (Å) | - | - | 1.48 |

| C-C(OOH) Bond Length (Å) | 1.49 | 1.50 | 1.51 |

| O=C-O-H Dihedral Angle (°) | ~0 (cis) | ~0 (cis) | ~0 (cis) |

| C-C-N-O Dihedral Angle (°) | - | - | Variable |

Note: The values in this table are representative and may vary depending on the specific computational method and basis set used. The data for 2-chlorobenzoic acid and 2-nitrobenzoic acid are included for comparative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP map of this compound would illustrate the regions of positive and negative electrostatic potential. The electronegative oxygen atoms of the carboxylic acid and nitro groups, along with the chlorine atom, will exhibit regions of negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid group and, to a lesser extent, the hydrogen atoms on the aromatic ring will show regions of positive potential (blue), highlighting them as sites for nucleophilic attack. This information is crucial for predicting the molecule's intermolecular interactions, such as hydrogen bonding.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic group, while the LUMO is likely to be concentrated on the nitro group, which is a strong electron-withdrawing group. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (in the context of the ring, the carboxylic acid can be activating) groups influences the energies of these orbitals. DFT calculations on similar molecules, such as derivatives of 3-nitrobenzoic acid, have shown HOMO-LUMO energy gaps that explain their chemical and kinetic stability. benthamdirect.com

Table 2: Calculated HOMO, LUMO, and Energy Gap for Related Benzoic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoic Acid | -10.14 | -0.53 | 9.61 |

| 2-Chlorobenzoic Acid | -9.60 | -0.71 | 8.89 |

| 2-Nitrobenzoic Acid | -10.83 | -1.54 | 9.29 |

Data obtained from semi-empirical PM3 calculations. researchgate.net These values provide a qualitative comparison.

Beyond DFT, other quantum chemical methods can be applied to study this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without empirical parameterization, offering high accuracy, though often at a greater computational expense. Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster and suitable for larger molecules. Methods like PM3 have been used to investigate the properties of related compounds like 2-nitrobenzoic acid and 2-chlorobenzoic acid, providing valuable data on their electronic properties and reactivity. researchgate.netscispace.com These methods can be effectively used to perform initial structural optimizations and electronic property calculations for this compound before employing more computationally intensive techniques.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometry

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

The conformational flexibility of this compound is primarily associated with the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-N bond of the nitro group. MD simulations can be employed to explore the potential energy surface associated with these rotations and identify the most stable conformers. For a related molecule, 2-nitrobenzoic acid, conformational analysis has been a key component of computational studies. researchgate.net Due to the significant steric clash between the ortho-substituted carboxylic acid and nitro groups, it is expected that the planar conformation is energetically unfavorable. MD simulations would likely reveal that the global minimum energy conformation involves a significant out-of-plane rotation of both groups to alleviate this steric strain, which is consistent with the optimized geometry predicted by DFT and observed in crystal structures. nih.gov The simulations can also provide information on the energy barriers between different conformational states, which is important for understanding the molecule's dynamic behavior.

Intermolecular Interaction Dynamics

The intermolecular interactions of this compound in the solid state are primarily governed by hydrogen bonding and π–π stacking interactions. In co-crystals formed with quinoline (B57606) derivatives, the acid and base molecules are linked by O—H⋯N or N—H⋯O hydrogen bonds nih.gov. The formation of these hydrogen bonds can vary from a standard O—H⋯N type to an O⁻⋯H—N⁺ type, which involves proton transfer, depending on the pKa values of the interacting acid and base nih.gov.

In a co-crystal with 5-nitroquinoline (B147367), the hydrogen-bonded acid-base units are further linked by C—H⋯O hydrogen bonds, creating a tape structure. These tapes are then stacked and linked by π–π interactions between the quinoline ring systems, with centroid-centroid distances ranging from 3.4935(5) to 3.7721(6) Å, forming layers nih.gov. Similarly, in a co-crystal with 6-nitroquinoline (B147349), C—H⋯O hydrogen bonds and π–π interactions are also observed, with centroid-centroid distances for the latter being between 3.8016(8) and 3.9247(9) Å nih.gov.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein.

Despite the utility of this method, a review of the scientific literature did not yield any specific molecular docking studies where this compound was investigated as a ligand interacting with a biological target.

Due to the absence of specific docking studies for this compound, there is no available data on its predicted binding modes or binding affinities with any biological targets.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve modifying the chemical structure of a compound and observing the effect on its activity. As no biological activity or docking studies for this compound have been reported in the searched literature, no SAR derivations are available.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the detailed analysis of close contacts between neighboring molecules.

Coordination Chemistry and Metal Complexes

Synthesis and Characterization of Metal 3-Chloro-2-nitrobenzoates

The synthesis of metal complexes with 3-chloro-2-nitrobenzoic acid typically involves the reaction of a soluble salt of the desired metal with an ammonium (B1175870) salt of the acid. scielo.br This method has been successfully employed to prepare polycrystalline solid complexes of several divalent transition metals. scielo.br

This compound readily forms complexes with transition metal ions such as cobalt(II), nickel(II), and copper(II). unesp.br These complexes are obtained as hydrated, polycrystalline solids, and their colors are characteristic of the central metal ion: the Co(II) complex is pink, the Ni(II) complex is green, and the Cu(II) complex is blue. scielo.brscielo.br The complexes have been characterized using various techniques, including elemental analysis, thermal analysis, and X-ray powder diffraction. scielo.br The thermal stability of these hydrated complexes has been studied, showing they lose their water of crystallization in a single step upon heating before further decomposition at higher temperatures. unesp.brscielo.br The final decomposition products are the respective metal oxides. scielo.br

Elemental analysis of the 3-chloro-2-nitrobenzoate (B13357121) complexes of Co(II), Ni(II), and Cu(II) reveals a consistent metal-to-ligand stoichiometry of 1:2. scielo.brscielo.brresearchgate.net The general chemical formula for these complexes is given as M(C₇H₃O₄NCl)₂·nH₂O. researchgate.net The degree of hydration varies, with the cobalt and nickel complexes being dihydrates (n=2), while the copper complex is a monohydrate (n=1). researchgate.net Based on magnetic property studies, the Co(II) and Ni(II) complexes are suggested to possess an octahedral coordination geometry. scielo.br The copper(II) complex is noted to form a dimer. scielo.brscielo.br

| Metal Ion | General Formula | Color |

|---|---|---|

| Co(II) | Co(C₇H₃O₄NCl)₂·2H₂O | Pink |

| Ni(II) | Ni(C₇H₃O₄NCl)₂·2H₂O | Green |

| Cu(II) | Cu(C₇H₃O₄NCl)₂·H₂O | Blue |

In these metal complexes, the 3-chloro-2-nitrobenzoate anion functions as a ligand. The coordination to the central metal ion occurs through the carboxylate group. This is confirmed by spectroscopic data, which shows the characteristic changes associated with the deprotonation of the carboxylic acid and its subsequent binding to the metal. researchgate.net The carboxylate group can coordinate to metal ions in several ways, including as a monodentate, bidentate bridging, or chelating ligand. researchgate.net For the Co(II) and Ni(II) complexes, the 3-chloro-2-nitrobenzoate ligand is suggested to create a weak electrostatic field, which influences the magnetic properties of the complexes. scielo.br

Structural and Spectroscopic Properties of Metal Complexes

The structural and spectroscopic properties of the metal 3-chloro-2-nitrobenzoates provide significant insight into the coordination environment of the metal ions and the nature of the metal-ligand bonding.

Infrared (IR) spectroscopy is a key tool for confirming the coordination of the carboxylate group. The IR spectrum of free this compound shows a strong absorption band around 1710 cm⁻¹, which is characteristic of the C=O stretching vibration of the carboxylic acid group (COOH). scielo.brresearchgate.net Upon complexation with metal ions like Co(II), Ni(II), and Cu(II), this band disappears from the IR spectra of the resulting complexes. scielo.brresearchgate.net

Its disappearance is accompanied by the appearance of two new distinct bands: an asymmetric stretching vibration (νas) of the deprotonated carboxylate group (COO⁻) in the range of 1610–1590 cm⁻¹, and a symmetric stretching vibration (νs) between 1410–1400 cm⁻¹. researchgate.net These spectral changes are definitive evidence that the carboxylate group has deprotonated and is coordinated to the metal center. researchgate.net The bands corresponding to the nitro (NO₂) group remain, indicating it is not directly involved in the coordination to the metal ion. researchgate.net

| Compound | ν(COOH) | νas(COO⁻) | νs(COO⁻) |

|---|---|---|---|

| This compound | ~1710 | - | - |

| Metal 3-Chloro-2-nitrobenzoates | Absent | 1610–1590 | 1410–1400 |

Magnetic susceptibility measurements provide valuable information about the electronic structure and spin states of the central metal ions in the 3-chloro-2-nitrobenzoate complexes. The magnetic moments for the Co(II) and Ni(II) complexes obey the Curie-Weiss law, with their values decreasing as the temperature rises. scielo.br

The experimentally determined magnetic moment for the Co(II) complex ranges from 3.67 µB to 4.61 µB, while for the Ni(II) complex, it ranges from 2.15 µB to 2.87 µB over a temperature range of 76–303 K. scielo.brscielo.br These values suggest that the Co(II) and Ni(II) complexes are high-spin with an octahedral coordination environment, where the 3-chloro-2-nitrobenzoate acts as a weak-field ligand. scielo.br

In contrast, the magnetic behavior of the Cu(II) complex is different. Its magnetic susceptibility increases with rising temperature, and the magnetic moment values, which range from 0.26 µB to 1.39 µB (76-303 K), are lower than the spin-only value of 1.73 µB for a d⁹ system. scielo.brscielo.brresearchgate.net This behavior is characteristic of a dimeric structure with weak antiferromagnetic interaction between the two copper centers. scielo.brresearchgate.net

| Metal Complex | Magnetic Moment Range (µB) | Spin State/Magnetic Behavior |

|---|---|---|

| Co(II) | 3.67 - 4.61 | High-spin, Obeys Curie-Weiss law |

| Ni(II) | 2.15 - 2.87 | High-spin, Obeys Curie-Weiss law |

| Cu(II) | 0.26 - 1.39 | Dimer with weak antiferromagnetic interaction |

X-ray Crystallography of Metal-Ligand Adducts

The structural elucidation of metal complexes of this compound has been approached through X-ray diffraction methods. Studies on the complexes of cobalt(II), nickel(II), and copper(II) indicate that they are polycrystalline compounds. scielo.brunesp.brresearchgate.net X-ray powder diffraction patterns have been recorded for these 3-chloro-2-nitrobenzoates, revealing that they possess crystalline structures characterized by low symmetry and large unit cells. scielo.brscielo.br

Despite these analyses, the precise crystal structures have not been determined. The primary obstacle has been the difficulty in obtaining single crystals of these complexes suitable for single-crystal X-ray diffraction analysis. scielo.brscielo.br Therefore, while their crystallinity is confirmed, detailed information on bond lengths, bond angles, and the specific coordination environment around the metal centers from single-crystal X-ray crystallography is currently unavailable. The complexes of Co(II), Ni(II), and Cu(II) have been found to have different crystal structures from one another. scielo.br

Thermal Behavior and Stability of Metal Complexes

The thermal stability of metal complexes with this compound has been investigated, particularly for the cobalt(II), nickel(II), and copper(II) derivatives. scielo.brunesp.br These studies were conducted in the temperature range of 293–523 K, as it was discovered that the complexes decompose explosively when heated in the air above 523 K. scielo.brunesp.brresearchgate.net The hydrated complexes first undergo dehydration to form anhydrous salts, which then decompose upon further heating. The final products of this thermal decomposition are the corresponding metal oxides. scielo.brunesp.brscielo.br

Thermogravimetric Analysis (TGA) of Dehydration and Decomposition

Thermogravimetric analysis (TGA) has been employed to quantify the mass loss associated with the dehydration and decomposition of these metal complexes. The hydrated 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II) are stable up to approximately 345–360 K. scielo.brscielo.br Beyond this temperature, they lose their water of crystallization in a single, distinct step to form anhydrous compounds. scielo.brunesp.br

The mass losses recorded during this dehydration step correspond closely to the theoretical values for the removal of two water molecules for the cobalt and nickel complexes, and one water molecule for the copper complex. scielo.brscielo.br The final decomposition products were identified as the respective metal oxides: CoO, NiO, and CuO. scielo.brscielo.br

| Complex | Dehydration Temp. Range (K) | Water Molecules Lost (n) | Mass Loss (TGA) % | Mass Loss (Theoretical) % |

|---|---|---|---|---|

| Co(C₇H₃ClNO₄)₂·2H₂O | 360-395 | 2 | 7.20 | 7.25 |

| Ni(C₇H₃ClNO₄)₂·2H₂O | 355-390 | 2 | 7.20 | 7.25 |

| Cu(C₇H₃ClNO₄)₂·H₂O | 345-380 | 1 | 3.60 | 3.59 |

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) have been used to study the energetic effects associated with the thermal decomposition of 3-chloro-2-nitrobenzoate complexes. The dehydration process, where the complexes lose their water of crystallization, is shown to be an endothermic event. scielo.brscielo.br The anhydrous compounds are typically formed above 400 K. scielo.brscielo.br The enthalpy changes (ΔH) accompanying these dehydration transformations have been quantified, confirming the energy required to remove the water molecules. scielo.br

| Complex | Thermal Event | Enthalpy Change (ΔH) (kJ·mol⁻¹) |

|---|---|---|

| Co(C₇H₃ClNO₄)₂·2H₂O | Dehydration | 130.80 |

| Ni(C₇H₃ClNO₄)₂·2H₂O | Dehydration | 125.10 |

| Cu(C₇H₃ClNO₄)₂·H₂O | Dehydration | 60.01 |

Limited Research Available on the Specific Biological Activities of this compound and Its Derivatives

Efforts to locate specific data on the in vitro efficacy of this compound derivatives against various microbial strains, as well as investigations into their mechanisms of antimicrobial action, did not yield sufficient detailed findings. Similarly, a comprehensive search for data concerning the anticancer and cytotoxic properties of these specific compounds against cell lines such as HepG2, HeLa, and A549, and their potential to induce cell cycle arrest in the G0/G1 phase, did not provide the specific results necessary to construct a detailed scientific article.

While there is a body of research on the biological activities of other chlorobenzoic and nitrobenzoic acid derivatives, the unique substitution pattern of this compound appears to be a less explored area in the scientific literature concerning the specific biological activities requested. One source briefly mentions that this compound is genotoxic and cytotoxic in cell culture and that it binds to DNA; however, this information lacks the specific experimental details and data required for a thorough scientific review.

Therefore, due to the limited availability of specific research findings, it is not possible to provide a detailed and comprehensive article on the "Biological Activities and Mechanistic Investigations of this compound and Its Derivatives" that adheres to the requested in-depth structure and content at this time. Further original research would be required to elucidate the specific biological activities of this compound and its derivatives.

Biological Activities and Mechanistic Investigations of 3 Chloro 2 Nitrobenzoic Acid and Its Derivatives

Anticancer and Cytotoxic Properties

In Vitro Cytotoxicity in Cell Culture Models

Apoptosis Induction and Mechanistic Pathways

While direct studies on the apoptosis-inducing capabilities of 3-Chloro-2-nitrobenzoic acid are not extensively documented, research on its derivatives provides significant insights into its potential mechanisms. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.

A study on two novel copper(II) complexes incorporating a positional isomer, 4-chloro-3-nitrobenzoic acid, demonstrated substantial antiproliferative effects against human cancer cell lines. These complexes were found to induce apoptosis, as evidenced by flow cytometry-based assays. The investigation into the mechanism of cell death confirmed that these copper(II) complexes trigger apoptosis by modulating the expression of the Bcl-2 family of proteins mdpi.com.

Caspase Activation and Bcl-2 Protein Family Regulation

The process of apoptosis is intricately regulated by a cascade of enzymes known as caspases and is further controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The balance between these proteins is critical in determining a cell's fate.